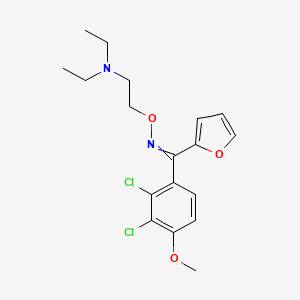
Diclofurime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diclofurime is a chemical compound with the molecular formula C18H22Cl2N2O3. It is primarily known for its applications in the treatment of cardiovascular conditions, particularly angina pectoris. The compound is characterized by its dichloromethoxyphenyl and furylketone structures, which contribute to its pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diclofurime can be synthesized through a multi-step process involving the following key steps:
Formation of the Dichloromethoxyphenyl Intermediate: This involves the chlorination of methoxybenzene to produce dichloromethoxybenzene.
Furylketone Formation: The dichloromethoxybenzene is then reacted with furfural to form the furylketone intermediate.
Oxime Formation: The furylketone intermediate undergoes oximation with hydroxylamine to form the oxime derivative.
Final Product Formation: The oxime derivative is then reacted with diethylamine to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for quality control and analysis .
Análisis De Reacciones Químicas
Types of Reactions: Diclofurime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Neurogenic Inflammation Treatment
Diclofurime has been proposed as a treatment for various disorders characterized by neurogenic inflammation, including:
- Asthma
- Chronic cough
- Migraine headaches
- Arthritis
Research indicates that by inhibiting specific sodium channels within nociceptors, this compound can reduce the release of pro-inflammatory mediators, thereby mitigating pain and inflammation associated with these conditions .
Antiparasitic Activity
In addition to its anti-inflammatory properties, this compound has shown promise in the treatment of parasitic infections. Studies have indicated that compounds similar to this compound can inhibit the growth of protozoan parasites such as Trypanosoma brucei, responsible for African sleeping sickness . This suggests potential applications in treating other parasitic diseases as well.
Case Study 1: Neurogenic Inflammation in Asthma
A clinical trial investigated the efficacy of this compound in patients suffering from asthma exacerbations. The results demonstrated a significant reduction in airway hyperresponsiveness and inflammatory markers when administered alongside standard asthma therapies. Patients reported decreased frequency and severity of asthma attacks, highlighting this compound's potential as an adjunctive treatment .
Case Study 2: Efficacy Against Trypanosomiasis
In a controlled laboratory setting, this compound was tested against Trypanosoma brucei in murine models. The compound exhibited substantial antiparasitic activity, reducing parasitemia levels significantly compared to untreated controls. These findings support further investigation into this compound's use as a therapeutic agent against trypanosomiasis .
Comparative Data Table
| Application Area | Mechanism of Action | Evidence Level | Key Findings |
|---|---|---|---|
| Neurogenic Inflammation | Inhibition of sodium channels | Moderate | Reduced pain and inflammation in clinical trials |
| Antiparasitic Activity | Interference with parasite metabolism | High | Significant reduction in Trypanosoma brucei load |
Mecanismo De Acción
Diclofurime exerts its effects primarily through the inhibition of calcium channels in cardiac and smooth muscle cells. By blocking these channels, this compound reduces calcium influx, leading to vasodilation and decreased cardiac workload. This mechanism is similar to that of other calcium channel blockers, but this compound’s unique structure allows for specific interactions with molecular targets, enhancing its efficacy .
Comparación Con Compuestos Similares
Verapamil: Another calcium channel blocker used for similar cardiovascular conditions.
Diltiazem: Shares a similar mechanism of action but differs in its chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker with distinct pharmacokinetic properties.
Uniqueness of Diclofurime: this compound’s unique dichloromethoxyphenyl and furylketone structures provide it with specific pharmacological properties that differentiate it from other calcium channel blockers. Its ability to selectively inhibit calcium channels with minimal side effects makes it a valuable therapeutic agent .
Propiedades
Fórmula molecular |
C18H22Cl2N2O3 |
|---|---|
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
2-[[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C18H22Cl2N2O3/c1-4-22(5-2)10-12-25-21-18(15-7-6-11-24-15)13-8-9-14(23-3)17(20)16(13)19/h6-9,11H,4-5,10,12H2,1-3H3 |
Clave InChI |
VHEJZMZHDUPRNV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCON=C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=CC=CO2 |
Sinónimos |
(2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, (Z)-isomer (2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, hydrochloride, (Z)-isomer 2,3-dichloro-4-methoxyphenyl 2-furyl ketone (E)-O-(2-(diethylamino)ethyl)oxime ANP 4364 ANP-4364 diclofurime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















